molecular formula C14H14O3 B1409463 Ethyl 1-hydroxy-6-methyl-2-naphthoate CAS No. 2119574-75-1

Ethyl 1-hydroxy-6-methyl-2-naphthoate

Cat. No. B1409463
M. Wt: 230.26 g/mol
InChI Key: KXNHPNIEZZKFAM-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-2-naphthoate is an organic compound with the linear formula HOC10H6CO2CH3 . It is used as a starting reagent for the synthesis of axially chiral benzimidazole derivatives . The asymmetric unit of the crystal of methyl 1-hydroxy-2-naphthoate contains two independent planar molecules that exhibit intramolecular hydrogen bonds .


Synthesis Analysis

Methyl 1-hydroxy-2-naphthoate can be prepared from 1-hydroxy-2-naphthoic acid, via esterification .


Molecular Structure Analysis

The molecular weight of Methyl 1-hydroxy-2-naphthoate is 202.21 . The compound is planar and exhibits intramolecular hydrogen bonds .


Physical And Chemical Properties Analysis

Methyl 1-hydroxy-2-naphthoate appears as a crystalline powder . It has a melting point of 74°C to 80°C .

Scientific Research Applications

  • Synthesis of Complex Compounds

    • Ethyl 1-hydroxy-6-methyl-2-naphthoate is used as a key intermediate in the synthesis of complex organic compounds. Studies have shown its application in the synthesis of naphtho furans and naphthacenequinone derivatives, demonstrating its versatility in organic synthesis (Horii et al., 1962); (Horii et al., 1965).
  • In Pharmaceutical Synthesis

    • This compound plays a crucial role in the synthesis of pharmaceuticals, such as d-naproxen, a widely used nonsteroidal anti-inflammatory drug. The synthesis process involves multiple steps, starting from ethyl 1-hydroxy-6-methyl-2-naphthoate, highlighting its importance in drug development (Lu Xian, 2000).
  • Application in Chemical Reactions

    • Ethyl 1-hydroxy-6-methyl-2-naphthoate is used in various chemical reactions, such as Friedel-Crafts condensation and intramolecular cyclization, showcasing its role in forming new chemical structures (Huang, 1958); (Brbot-Šaranović et al., 2001).
  • Structural and Molecular Studies

    • The compound is also significant in the field of crystallography and molecular structure analysis. Studies have utilized ethyl 1-hydroxy-6-methyl-2-naphthoate to investigate molecular structures and crystal packing, contributing to a better understanding of molecular interactions (Kaur et al., 2012).
  • Catalysis and Organic Synthesis

    • It's used in catalytic processes and organic synthesis, including the platinum-catalyzed hydroarylation of aryl enynes, signifying its role in the synthesis of functionalized naphthalenes (Kang et al., 2012).
  • Photodimerization Studies

    • This compound has been studied for its role in photodimerization reactions. Research in this area enhances the understanding of photochemical reactivity and molecular interactions in aqueous solutions (Lei et al., 2008).
  • Biological Activity Investigations

    • Ethyl 1-hydroxy-6-methyl-2-naphthoate is important in studying and synthesizing compounds with potential biological activities, including anti-microbial properties (Nagaraja et al., 2007).

Safety And Hazards

Methyl 1-hydroxy-2-naphthoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 1-hydroxy-6-methylnaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-3-17-14(16)12-7-5-10-8-9(2)4-6-11(10)13(12)15/h4-8,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNHPNIEZZKFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-hydroxy-6-methyl-2-naphthoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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